molecular formula C11H8BrNO2 B1377594 8-Bromo-6-methylquinoline-3-carboxylic acid CAS No. 1296950-68-9

8-Bromo-6-methylquinoline-3-carboxylic acid

Cat. No.: B1377594
CAS No.: 1296950-68-9
M. Wt: 266.09 g/mol
InChI Key: DZBCQPBAPWTCCE-UHFFFAOYSA-N
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Description

8-Bromo-6-methylquinoline-3-carboxylic acid (CAS 1296950-68-9) is a brominated quinoline derivative with a carboxylic acid group at position 3, a methyl group at position 6, and a bromine atom at position 8. Its molecular formula is C₁₁H₈BrNO₂, and its SMILES string is O=C(O)C1=CC2=CC(C)=CC(Br)=C2N=C1 . It is classified as Acute Tox. 4 Oral (Hazard Statement H302) and WGK 3 (highly water-polluting) .

Properties

IUPAC Name

8-bromo-6-methylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-6-2-7-4-8(11(14)15)5-13-10(7)9(12)3-6/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBCQPBAPWTCCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=CN=C2C(=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-methylquinoline-3-carboxylic acid typically involves the bromination of 6-methylquinoline-3-carboxylic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-6-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 8-Bromo-6-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The bromine atom and the carboxylic acid group play crucial roles in its binding affinity and specificity . The compound’s effects on cellular processes are mediated through its influence on signal transduction pathways and gene expression .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Position: Bromine at C8 (target compound) vs. C6 (CAS 92513-39-8) alters resonance effects on the quinoline ring, impacting binding to biological targets like enzymes or receptors . Methyl Group: At C6 in the target compound vs. C2 (CAS 92513-39-8) or C8 (CAS 67643-46-3), influencing steric bulk and solubility .
  • Functional Groups :

    • Carboxylic Acid (COOH) : Present in all analogs; critical for hydrogen bonding and salt formation.
    • Hydroxyl (OH) : In CAS 1065093-77-7 and 67643-46-3, increases polarity but may reduce blood-brain barrier penetration .
    • Trifluoromethyl (CF₃) : In CAS 1065093-77-7, enhances metabolic stability and electron-withdrawing effects .

Physicochemical Properties

Property This compound 8-Bromo-4-hydroxy-6-(trifluoromethyl)-quinoline-3-carboxylic acid Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate
Molecular Weight 266.09 g/mol 336.06 g/mol 296.12 g/mol
Water Solubility Low (WGK 3) Very low (CF₃ group) Moderate (ester group)
LogP (Estimated) ~2.5 ~3.1 (CF₃) ~2.8 (ester)

Biological Activity

8-Bromo-6-methylquinoline-3-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological targets, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The structure of this compound includes a bromine atom and a carboxylic acid group, which are critical for its biological activity. The presence of these functional groups enhances the compound's ability to interact with various biological targets, influencing its pharmacological effects.

The mechanism of action for this compound involves:

  • Enzyme Inhibition: The compound acts as an inhibitor for specific enzymes, including DNA gyrase, which is crucial for the replication of bacterial DNA. This inhibition can lead to antibacterial effects, particularly against pathogens like Mycobacterium tuberculosis .
  • Receptor Modulation: It may also modulate receptor activity in various biochemical pathways, potentially affecting cellular signaling processes .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against several bacterial strains, particularly those resistant to conventional antibiotics. Its mechanism involves disrupting bacterial DNA synthesis by inhibiting DNA gyrase .

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cells through the modulation of cell cycle regulators and pro-apoptotic factors. The bromine atom in its structure is believed to enhance its binding affinity to target proteins involved in cancer progression .

Case Studies

  • Study on Mycobacterium tuberculosis Inhibition:
    A study evaluated the activity of various quinoline derivatives, including this compound, against both replicating and non-replicating forms of M. tuberculosis. The compound showed promising results with significant inhibition at concentrations as low as 1 μM, indicating its potential as a therapeutic agent against tuberculosis .
  • Anticancer Activity Assessment:
    In a series of experiments aimed at assessing the anticancer effects of quinoline derivatives, this compound was shown to inhibit the growth of several cancer cell lines. The results demonstrated that the compound could effectively induce cell death through apoptosis, highlighting its potential as a chemotherapeutic agent .

Data Table: Biological Activities and Effects

Activity TypeTarget Organism/Cell TypeMechanism of ActionReference
AntimicrobialMycobacterium tuberculosisInhibition of DNA gyrase
AnticancerVarious cancer cell linesInduction of apoptosis
Enzyme InhibitionVarious enzymesCompetitive inhibition at active sites

Pharmacokinetics

The pharmacokinetic profile of this compound remains underexplored; however, preliminary studies suggest that the compound's absorption and distribution may be influenced by its chemical structure. The presence of the bromomethyl group could affect its bioavailability and metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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